5-Sulfamoylfuran-2-carboxylic acid

説明

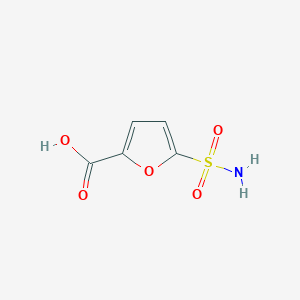

5-Sulfamoylfuran-2-carboxylic acid is an organic compound with the molecular formula C5H5NO5S. It is known for its unique structure, which includes a furan ring substituted with a sulfamoyl group and a carboxylic acid group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfamoylfuran-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Hydrolysis Reactions

The carboxylic acid ester derivative (methyl 5-sulfamoylfuran-2-carboxylate) undergoes hydrolysis under acidic or basic conditions to yield 5-sulfamoylfuran-2-carboxylic acid. This reaction is critical for deprotecting the carboxylic acid group for further functionalization.

Conditions :

-

Acidic Hydrolysis : Uses HCl or H₂SO₄ in aqueous/organic solvent mixtures.

-

Basic Hydrolysis : NaOH or KOH in ethanol/water systems, often under reflux .

Mechanism :

-

Nucleophilic attack by water or hydroxide on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Cleavage of the ester bond to release the carboxylic acid and methanol .

Condensation and Cyclization Reactions

The sulfamoyl and carboxylic acid groups participate in condensation reactions to form heterocyclic or polymeric structures. For example:

Reaction with Amines :

-

The sulfamoyl group (-SO₂NH₂) reacts with amines to form sulfonamides, which are pivotal in medicinal chemistry .

Cyclization via Perkin Rearrangement :

Related benzofuran-2-carboxylic acids are synthesized via microwave-assisted Perkin rearrangement of 3-bromocoumarins. Although not directly reported for this compound, analogous conditions (NaOH/ethanol, 79°C, 5 min) achieve >95% yields for similar substrates .

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-Bromocoumarin (1a) | Benzofuran-2-carboxylic acid (2a) | 99 |

| 3-Bromocoumarin (1d) | Benzofuran-2-carboxylic acid (2d) | 97 |

Esterification and Amidation

The carboxylic acid group undergoes Fischer esterification or amide coupling:

Fischer Esterification :

-

Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to regenerate methyl esters .

Amide Formation : -

Heating with amines forms sulfonamide derivatives, though direct coupling often requires activating agents like thionyl chloride (SOCl₂) to generate reactive acyl chlorides .

Example :

-

Acyl Chloride Formation :

-

Amide Synthesis :

Substitution at the Sulfamoyl Group

The -SO₂NH₂ group undergoes nucleophilic substitution under basic conditions:

Reaction with Alkyl Halides :

Example :

Coordination with Metal Ions

The sulfamoyl and carboxylic acid groups act as ligands for metal ions, forming complexes with potential catalytic or antimicrobial properties .

Notable Interaction :

-

Inhibits metallo-β-lactamases (MBLs) by coordinating to Zn²⁺ ions in enzyme active sites, with IC₅₀ values in the nanomolar range .

Biological Activity Modulation

Trace amounts of furan-2-carboxylic acid derivatives (e.g., 5-hydroxymethylfuran-2-carboxylic acid) exhibit swarming inhibition in bacteria at concentrations as low as 13 nmol L⁻¹, suggesting structure-activity relationships applicable to this compound .

This compound’s reactivity profile underscores its versatility in synthetic and applied chemistry. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

科学的研究の応用

Chemistry

5-Sulfamoylfuran-2-carboxylic acid serves as a versatile building block in organic synthesis. Its furan ring and functional groups allow for the creation of more complex molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals : The compound can be modified to develop new therapeutic agents.

- Catalysis : It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that this compound can inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamide antibiotics. A study demonstrated that it effectively reduced the minimum inhibitory concentration (MIC) values against various strains of Escherichia coli and Klebsiella pneumoniae .

- Anti-inflammatory Properties : Preliminary studies suggest it may exhibit anti-inflammatory effects, although further research is required to fully elucidate these mechanisms .

Medicine

The therapeutic potential of this compound is being explored in the context of:

- Metallo-beta-lactamase Inhibition : It has shown promise as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. In preclinical models, compounds derived from this acid demonstrated efficacy in reducing resistance and enhancing the effectiveness of existing antibiotics .

Industry

In industrial applications, this compound is utilized in:

- Development of Specialty Chemicals : It serves as an intermediate in the synthesis of dyes and pigments.

- Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against clinical isolates of E. coli. The results showed a significant reduction in MIC values when combined with meropenem, suggesting its potential role as an adjuvant therapy in combating antibiotic-resistant infections .

| Bacterial Strain | MIC (µg/ml) without Compound | MIC (µg/ml) with Compound |

|---|---|---|

| E. coli (IMP-1) | ≥ 2 | ≤ 1 |

| K. pneumoniae | ≥ 2 | ≤ 1 |

Case Study 2: Anti-inflammatory Potential

In vitro studies have indicated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

作用機序

The mechanism of action of 5-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

類似化合物との比較

Furan-2-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.

5-Sulfamoylfuran: Lacks the carboxylic acid group, limiting its applications in synthesis.

Sulfanilic acid: Contains a sulfonic acid group instead of a sulfamoyl group, leading to different reactivity

Uniqueness: 5-Sulfamoylfuran-2-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various applications in research and industry .

生物活性

5-Sulfamoylfuran-2-carboxylic acid (CAS No. 17607421) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a sulfonamide group and a carboxylic acid. Its molecular formula is C_5H_5N_0_5S, and it has been noted for its solubility in water and biological buffers, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth. This mechanism positions the compound as a potential antimicrobial agent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been compared to traditional sulfonamide antibiotics, showing promising results in vitro .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity in various in vitro assays. It modulates the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against bacterial infections showed that it significantly reduced bacterial load in infected animal models. The study utilized a murine model of infection where the compound was administered intraperitoneally, resulting in a notable decrease in mortality rates compared to untreated controls .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. The results indicated that treatment with this compound led to a decrease in interleukin-6 (IL-6) levels, highlighting its potential use in therapeutic strategies for chronic inflammatory conditions .

Safety and Toxicology

While the compound shows promise, safety assessments indicate that it can cause skin irritation and is harmful if ingested. Toxicological studies are ongoing to establish a comprehensive safety profile for potential therapeutic use .

特性

IUPAC Name |

5-sulfamoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWICVBFROQJBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-63-5 | |

| Record name | 5-(Aminosulfonyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。